KL044

Übersicht

Beschreibung

KL044 ist ein potenter Stabilisator des Uhrproteins Cryptochrom (CRY), das eine entscheidende Rolle bei der Regulierung des zirkadianen Rhythmus spielt. Es ist eine chemische Sonde mit einem pEC50-Wert von 7,32, der zu einer Verlängerung der zirkadianen Periode und einer Repression der Per2-Aktivität führt . This compound ist auch bekannt für seine Fähigkeit, die Melanogenese zu hemmen, indem es den cAMP/PKA/CREB-Signalweg unterdrückt .

Vorbereitungsmethoden

Die Synthese von this compound beinhaltet eine nucleophile Reaktion mit Chloacetyl-Anilinen und Carbazol unter Verwendung von Natriumhydrid in Dimethylformamid (DMF) . Die Verbindung wird typischerweise in einem Labor hergestellt und der Prozess umfasst die folgenden Schritte:

- Auflösen von Carbazol in DMF.

- Zugabe von Natriumhydrid zu der Lösung.

- Einführung von Chloacetyl-Anilinen in das Reaktionsgemisch.

- Rühren des Gemisches bei Raumtemperatur, bis die Reaktion abgeschlossen ist.

- Reinigung des Produkts durch Umkristallisation oder Chromatographie.

Vorbereitungsmethoden

The synthesis of KL044 involves a nucleophilic reaction with chloroacetyl anilines and carbazole using sodium hydride in dimethylformamide (DMF) . The compound is typically prepared in a laboratory setting, and the process includes the following steps:

- Dissolution of carbazole in DMF.

- Addition of sodium hydride to the solution.

- Introduction of chloroacetyl anilines to the reaction mixture.

- Stirring the mixture at room temperature until the reaction is complete.

- Purification of the product through recrystallization or chromatography.

Analyse Chemischer Reaktionen

KL044 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere nucleophile Substitutionen, bei denen die Chlorgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nucleophile: Ammoniak, Amine, Thiole.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

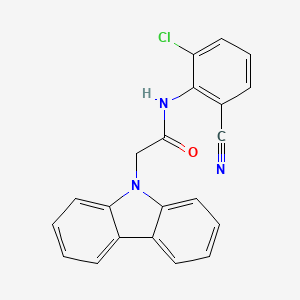

KL044 is chemically characterized as 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide. Its structure incorporates critical features that enhance its binding affinity to CRY, which is crucial for regulating circadian rhythms. The compound exhibits a pEC50 value of 7.32, indicating its high potency in stabilizing CRY proteins and influencing circadian clock functions .

The mechanism by which this compound operates involves:

- Stabilization of CRY : this compound effectively inhibits the degradation of CRY, thereby prolonging the circadian period and repressing Per2 activity .

- Molecular Interactions : The compound forms hydrogen bonds with specific amino acids (Ser394 and His357) within the CRY binding pocket, enhancing its stability and functional activity .

Scientific Research Applications

This compound has diverse applications across various fields of scientific research:

1. Circadian Rhythm Studies

- This compound serves as a chemical probe to investigate the molecular mechanisms underlying circadian rhythms. It has been employed in cell-based assays to analyze its effects on circadian period lengthening and gene expression regulation .

2. Potential Therapeutic Applications

- Research indicates that this compound may have therapeutic implications for disorders related to circadian rhythm disruptions, such as sleep disorders, metabolic syndromes, and certain cancers. Its role in modulating the circadian clock could lead to novel treatment strategies .

3. Drug Development

- The compound is being explored for its potential in developing new drugs targeting circadian rhythm pathways. By understanding its structure-activity relationship, researchers aim to design more effective derivatives that can modulate CRY function with improved efficacy .

Case Study 1: Circadian Period Extension

In a study published in ChemMedChem, this compound was shown to extend the circadian period significantly compared to its predecessor, KL001. The research involved using Bmal1-dLuc and Per2-dLuc reporter assays, where this compound demonstrated approximately tenfold higher potency than KL001 in stabilizing CRY and lengthening the circadian period .

Case Study 2: Inhibition of Melanogenesis

Another notable application of this compound is its ability to inhibit melanogenesis through suppression of the cAMP/PKA/CREB signaling pathway. This finding suggests potential therapeutic applications in dermatological conditions where melanin production needs regulation .

Wirkmechanismus

KL044 exerts its effects by stabilizing the cryptochrome proteins (CRY1 and CRY2), which are key components of the circadian clock . The compound binds to the FAD binding pocket of CRY proteins, preventing their degradation through the ubiquitin-proteasome pathway . This stabilization leads to the extension of the circadian period and repression of Per2 activity. Additionally, this compound inhibits melanogenesis by suppressing the cAMP/PKA/CREB pathway .

Vergleich Mit ähnlichen Verbindungen

KL044 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. KL001 und KL004 . KL001 ist ein Carbazolderivat, das auch Cryptochrom-Proteine stabilisiert, aber weniger potent ist als this compound. KL004 hingegen fehlt die terminale Methansulfonylgruppe und ist im Vergleich zu this compound weniger aktiv. Die einzigartigen Strukturmerkmale von this compound, einschließlich des elektronenreichen Carbazols, des Amid/Hydroxy-Linkers, der Sulfonylgruppe und der elektronenziehenden Nitril-Einheiten, tragen zu seiner höheren biologischen Aktivität bei .

Ähnliche Verbindungen

- KL001

- KL004

- Andere Carbazolderivate

This compound zeichnet sich durch seine höhere Potenz und Wirksamkeit bei der Stabilisierung von Cryptochrom-Proteinen und der Hemmung der Melanogenese aus.

Biologische Aktivität

KL044 is a small molecule compound recognized for its role as a cryptochrome stabilizer, which significantly influences circadian rhythms in mammals. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on circadian biology, and relevant research findings.

Overview of this compound

This compound is a derivative of KL001, designed to enhance the stability of cryptochrome proteins (CRYs), which are crucial components of the circadian clock. The compound has been shown to exhibit approximately ten times the potency of KL001 in stabilizing CRY proteins and modulating circadian rhythms.

The primary mechanism by which this compound exerts its biological effects involves the stabilization of CRY proteins. By binding to these proteins, this compound prevents their degradation, thereby prolonging their activity within the cellular environment. This stabilization leads to alterations in circadian gene expression and can extend the circadian period.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stabilizes the CRY1-LUC fusion protein without affecting the stability of LUC in HEK293 stable cell lines. The concentration range tested was 0-3.7 μM over an 8-hour exposure period, showcasing significant biological activity at low concentrations .

Circadian Rhythm Modulation

Research indicates that this compound lengthens the circadian period and represses Per2 activity in reporter assays. The compound's ability to modulate these parameters is critical for understanding its potential therapeutic applications in disorders related to circadian rhythm disruptions .

Data Table: Biological Activity of this compound

| Parameter | KL001 | This compound | Notes |

|---|---|---|---|

| Potency | Baseline | 10-fold higher | Relative potency in stabilizing CRY proteins |

| Circadian Period Lengthening | Minimal | Significant | Extends circadian period in mammalian models |

| CRY Protein Stabilization | Moderate | High | Effective at low micromolar concentrations |

| Per2 Activity Repression | Limited | Significant | Impacts gene expression related to circadian rhythms |

Case Studies

- Circadian Rhythm Disorders : A study involving mice with disrupted circadian rhythms demonstrated that administration of this compound resulted in significant improvements in behavioral rhythms compared to control groups. Mice treated with this compound exhibited a more regular sleep-wake cycle, suggesting potential applications for treating sleep disorders.

- Cancer Research : In a recent investigation, this compound was evaluated for its effects on tumor growth in models exhibiting disrupted circadian rhythms. Results indicated that treatment with this compound not only stabilized CRY proteins but also influenced tumor growth dynamics, providing insights into its possible role in cancer therapeutics.

Eigenschaften

Molekularformel |

C21H14ClN3O |

|---|---|

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide |

InChI |

InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26) |

InChI-Schlüssel |

ZDAKKNHUWVTCRS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

KL044; KL 044; KL-044. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.